molecular formula C9H9BrO4 B1291395 4-Bromo-2,5-dimethoxybenzoic acid CAS No. 35458-39-0

4-Bromo-2,5-dimethoxybenzoic acid

Cat. No.: B1291395
CAS No.: 35458-39-0
M. Wt: 261.07 g/mol
InChI Key: LNIJFUCQBPDEIV-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) is a metabolite of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug. Research has shown that oxidative deamination of 2C-B can produce BDMBA. Studies on the metabolism of 2C-B in various species, including humans, utilized hepatocytes to identify metabolites and determine possible toxic effects. These studies are crucial for understanding the drug's metabolism and potential toxicity in humans (Carmo et al., 2005).

Chemical Structure and Properties

  • The structural properties of related compounds, such as 4-bromo-3,5-di(methoxy)benzoic acid, have been analyzed. These studies include the investigation of crystal structures and intermolecular interactions, such as Br … Br type II halogen bonds. Such research is fundamental for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Raffo et al., 2016).

Synthesis and Application in Antibiotic Research

  • Derivatives of this compound have been synthesized for use in antibiotic research. For example, compounds related to calichemicin antibiotics were synthesized using this compound as a starting material. This highlights the compound's relevance in the synthesis of complex organic molecules with potential pharmaceutical applications (Laak & Scharf, 1989).

Applications in Organic Synthesis

  • In organic synthesis, this compound and its derivatives have been used as starting materials or intermediates in various chemical reactions. For example, it has been used in Suzuki-Miyaura cross-coupling reactions, highlighting its utility in the field of synthetic organic chemistry (Brooker et al., 2010).

Antifungal Applications

  • Some studies have explored the antifungal activity of related compounds like 2,5-Dimethoxybenzoic acid. These compounds have shown efficacy in controlling postharvest decay pathogens in fruits such as strawberries, indicating potential agricultural applications (Lattanzio et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, to rinse cautiously with water for several minutes .

Properties

IUPAC Name

4-bromo-2,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIJFUCQBPDEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620586
Record name 4-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35458-39-0
Record name 4-Bromo-2,5-dimethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,5-DIMETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.